molecular formula C11H15ClFN B1451478 3-(2-Fluorophenyl)piperidine hydrochloride CAS No. 1106940-90-2

3-(2-Fluorophenyl)piperidine hydrochloride

Cat. No. B1451478
M. Wt: 215.69 g/mol
InChI Key: YFEKQAMNFXCLBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(2-Fluorophenyl)piperidine hydrochloride” is a chemical compound with the molecular formula C11H15ClFN . Its molecular weight is 215.7 . It is a piperidine derivative, which is a class of organic compounds containing a piperidine ring, a saturated aliphatic six-member ring with one nitrogen atom and five carbon atoms .


Molecular Structure Analysis

The InChI code for “3-(2-Fluorophenyl)piperidine hydrochloride” is 1S/C11H14FN.ClH/c12-11-6-2-1-5-10(11)9-4-3-7-13-8-9;/h1-2,5-6,9,13H,3-4,7-8H2;1H . This indicates the presence of a piperidine ring and a fluorophenyl group in the molecule.


Physical And Chemical Properties Analysis

“3-(2-Fluorophenyl)piperidine hydrochloride” is a powder at room temperature .

Scientific Research Applications

Synthesis and Analysis

3-(2-Fluorophenyl)piperidine hydrochloride serves as a fundamental compound in the synthesis of various pharmacologically active agents. Its structural motif is integral in crafting compounds with neuroleptic and antidepressant properties. For example, it plays a crucial role in the synthesis of neuroleptic agents like Fluspirilen and Penfluridol, which are characterized by their 4,4-bis(p-fluorophenyl)butyl group attached to a nitrogen atom within a piperidine moiety. This synthesis involves a key step of rhodium-catalyzed hydroformylation, demonstrating the compound's utility in creating complex pharmacological structures (Botteghi, Marchetti, Paganelli, & Persi-Paoli, 2001).

Pharmacological Development

The compound also underpins the development of novel pharmaceuticals, such as anti-ischemic and anti-hypertensive agents. One such example includes a potent agent developed at the Central Drug Research Institute, emphasizing the compound's role in advancing cardiovascular drug research (Dwivedi, Saxena, Saxena, & Singh, 2003). Furthermore, derivatives of 3-(2-Fluorophenyl)piperidine hydrochloride have been explored for their anti-leukemia activity, showcasing the compound's potential in cancer research. The synthesis of these derivatives and their structural characterization through X-ray and DFT methods highlight the compound's versatility in medicinal chemistry (Yang, Xue, Wang, Zhu, Jin, & Chen, 2009).

Analytical Methodology

In analytical chemistry, 3-(2-Fluorophenyl)piperidine hydrochloride-related compounds, such as paroxetine hydrochloride, undergo rigorous quality control and stability studies. High-performance liquid chromatography (HPLC) methods have been developed to ensure the purity and stability of these pharmaceuticals, demonstrating the compound's significance in pharmaceutical analysis (Munigela, Babu, Yerramilli, Kolla, Krishnamurthy, & Mathad, 2008).

Safety And Hazards

The safety information for “3-(2-Fluorophenyl)piperidine hydrochloride” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “3-(2-Fluorophenyl)piperidine hydrochloride”, is an important task of modern organic chemistry .

properties

IUPAC Name

3-(2-fluorophenyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN.ClH/c12-11-6-2-1-5-10(11)9-4-3-7-13-8-9;/h1-2,5-6,9,13H,3-4,7-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFEKQAMNFXCLBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC=CC=C2F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40662843
Record name 3-(2-Fluorophenyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Fluorophenyl)piperidine hydrochloride

CAS RN

1106940-90-2
Record name 3-(2-Fluorophenyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Fluorophenyl)piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(2-Fluorophenyl)piperidine hydrochloride
Reactant of Route 3
3-(2-Fluorophenyl)piperidine hydrochloride
Reactant of Route 4
3-(2-Fluorophenyl)piperidine hydrochloride
Reactant of Route 5
3-(2-Fluorophenyl)piperidine hydrochloride
Reactant of Route 6
3-(2-Fluorophenyl)piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.